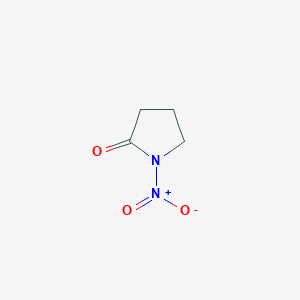

2-Pyrrolidinone,1-nitro-

Description

Evolution of Academic Scrutiny on Nitrogen-Substituted Lactam Architectures

Lactams, which are cyclic amides, have long been a focus of academic and industrial research, primarily due to the prevalence of the β-lactam ring in widely used antibiotics like penicillins and cephalosporins. researchgate.netnih.govnih.govrsc.org The study of these molecules has been a cornerstone of synthetic and medicinal chemistry for decades. nih.govrsc.orgacs.org

The academic focus has progressively expanded from the core lactam structures to their derivatives. The introduction of substituents on the lactam nitrogen atom, creating N-substituted lactams, significantly broadens the chemical and functional diversity of these compounds. acs.orgacs.org Research has evolved to explore how different groups attached to the nitrogen influence the molecule's properties and reactivity. This has led to the development of N-substituted lactams with applications ranging from pharmaceuticals to specialized polymers. The investigation into N-nitro lactams, such as 2-Pyrrolidinone (B116388), 1-nitro-, represents a more recent trajectory, driven by interest in their unique electronic properties and potential as high-energy materials or reactive intermediates. acs.org

Contextualization of the 2-Pyrrolidinone Core in Organic Synthesis

The 2-pyrrolidinone ring is a five-membered lactam that serves as a fundamental building block in organic synthesis. wikipedia.org It is a structural motif found in numerous natural products and pharmacologically active molecules. frontiersin.orgnih.gov Its versatility has made it a valuable tool for medicinal chemists in the development of new drugs. nih.govmdpi.comnih.gov

The significance of the 2-pyrrolidinone core lies in its utility as a versatile scaffold. frontiersin.orgnih.gov The ring can be readily modified at several positions, and the nitrogen atom is particularly amenable to substitution, allowing for the creation of a wide array of derivatives. chemicalbook.com This has led to its use in the synthesis of compounds with diverse biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties. frontiersin.orgnih.govnih.govnih.gov Furthermore, derivatives of 2-pyrrolidinone, such as N-methyl-2-pyrrolidinone, are widely used as industrial solvents. wikipedia.org The stability and well-understood reactivity of the 2-pyrrolidinone structure make it a reliable starting point for the construction of more complex molecules. wikipedia.orgchemicalbook.com

Significance of N-Nitro Functionality in Organic Reactivity and Synthetic Strategies

The introduction of a nitro group (—NO₂) onto the nitrogen atom of an amide or lactam creates an N-nitroamide, a class of compounds with distinct and powerful reactivity. The nitro group is one of the most common explosophores, meaning it is a functional group that can make a compound explosive. wikipedia.org It is also strongly electron-withdrawing, a property that dominates its chemical behavior. wikipedia.orgmdpi.commdpi-res.comyoutube.com

This strong electron-withdrawing nature significantly reduces the electron density of the rest of the molecule, influencing its reactivity. mdpi.commdpi-res.com Specifically, it alters the properties of the amide nitrogen and adjacent atoms. In organic synthesis, the N-nitro group can serve as a leaving group or be transformed into various other functionalities, making it a versatile tool for constructing complex molecules. mdpi.comscispace.com The high acidity of the α-hydrogen atoms (hydrogens on the carbon adjacent to the nitro group) facilitates reactions with both electrophiles and nucleophiles. wikipedia.orgmdpi.com The chemistry of nitro compounds is a challenging but rewarding area of research, with ongoing efforts to utilize them as reactive intermediates in the synthesis of new materials and target molecules. mdpi.comscispace.com

Overview of Research Trajectories for 2-Pyrrolidinone, 1-nitro- within Academic Disciplines

Research specifically focused on 2-Pyrrolidinone, 1-nitro- (also known as 1-nitro-2-pyrrolidone) is primarily situated within the fields of energetic materials and computational chemistry. The combination of the lactam ring and the energetic N-nitro group makes it a compound of interest for its potential explosive properties. wikipedia.org The decomposition of such organonitro compounds can generate highly stable gaseous products like molecular nitrogen (N₂) and carbon dioxide, releasing a significant amount of energy. wikipedia.org

Computational studies, often employing methods like density functional theory (DFT), are used to predict the properties of such molecules. mdpi.com These theoretical investigations can estimate key parameters relevant to energetic performance. While specific experimental data for 2-Pyrrolidinone, 1-nitro- is not widely available in the public domain, computational models provide valuable insights into its expected characteristics. For instance, computational analyses of related nitro-containing heterocyclic compounds are common for predicting their behavior and guiding experimental work. mdpi.comscispace.comresearchgate.net The research trajectory for this compound and its analogs is therefore heavily reliant on theoretical chemistry to explore its potential before undertaking synthesis and physical testing, particularly due to the inherent hazards associated with energetic materials.

Interactive Data Tables

Below are tables of computed properties for the parent compound, 2-Pyrrolidinone, and the related compound 1-Nitropyrrolidine, which lacks the carbonyl group of the lactam. These values are derived from computational chemistry databases and provide an estimation of their physicochemical properties.

Computed Properties of 2-Pyrrolidinone

| Property | Value | Source |

| Molecular Formula | C4H7NO | PubChem |

| Molecular Weight | 85.106 g·mol−1 | wikipedia.org |

| Density | 1.116 g/cm³ | wikipedia.org |

| Melting Point | 25 °C | wikipedia.org |

| Boiling Point | 245 °C | wikipedia.org |

| Flash Point | 129 °C (open cup) | wikipedia.org |

| Note: Data corresponds to the parent compound 2-Pyrrolidinone. nih.gov |

Computed Properties of 1-Nitropyrrolidine

| Property | Value | Source |

| Molecular Formula | C4H8N2O2 | nih.gov |

| Molecular Weight | 116.12 g/mol | nih.gov |

| XLogP3-AA (Hydrophobicity) | 1.1 | nih.gov |

| Topological Polar Surface Area | 49.1 Ų | nih.gov |

| Formal Charge | 0 | nih.gov |

| Note: This data is for 1-Nitropyrrolidine, a related but distinct compound from 2-Pyrrolidinone, 1-nitro-. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O3 |

|---|---|

Molecular Weight |

130.10 g/mol |

IUPAC Name |

1-nitropyrrolidin-2-one |

InChI |

InChI=1S/C4H6N2O3/c7-4-2-1-3-5(4)6(8)9/h1-3H2 |

InChI Key |

AGQFLZYKXKTYAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pyrrolidinone, 1 Nitro

Direct Nitration Approaches to the 2-Pyrrolidinone (B116388) Skeleton

The most straightforward method for the synthesis of 2-Pyrrolidinone, 1-nitro- involves the direct nitration of the N-H bond of the 2-pyrrolidinone ring. This transformation is part of a broader class of reactions for producing N-nitro compounds, which are often explored as powerful yet safer nitrating reagents for other substrates. springernature.comresearchgate.net The synthesis of a series of R2N-NO2 heterocyclic compounds, including those based on a pyrrolidinone core, has been reported as part of the development of novel nitrating agents. springernature.com

Regioselective N-Nitration Protocols for 2-Pyrrolidinone, 1-nitro-

Achieving regioselective N-nitration is paramount to avoid competing C-nitration on the pyrrolidinone ring or other side reactions. The N-H bond in amides and lactams can be selectively nitrated under specific conditions. nih.gov A procedure for the synthesis of 1-nitro-2-pyrrolidinone involves treating 2-pyrrolidinone with nitric acid and acetic anhydride (B1165640). acs.org Another method involves the reaction of 2-pyrrolidinone with acetyl chloride followed by a nitrating agent. acs.org

The choice of solvent and nitrating agent is critical for controlling regioselectivity. For instance, in the nitration of other complex heterocyclic systems like tryptophan, the solvent can dramatically influence the position of nitration. nih.gov While acetic anhydride as a solvent often favors nitration on the pyrrole (B145914) ring portion of indole, the use of strong acids like trifluoroacetic acid can direct the nitro group to other positions. nih.gov For 2-pyrrolidinone, the primary goal is to activate the nitrogen atom for electrophilic attack by the nitronium ion (NO2+) or a related species, making the N-H bond the most reactive site under appropriate conditions. The use of urea (B33335) nitrate (B79036) has also been reported as a method for regioselective nitration of aromatic compounds, highlighting that specialized reagents can offer high selectivity under mild conditions. researchgate.net

Optimization of Reaction Parameters and Catalyst Systems in 2-Pyrrolidinone, 1-nitro- Synthesis

The optimization of reaction parameters such as temperature, solvent, and the nature of the nitrating agent is crucial for maximizing the yield and purity of 2-Pyrrolidinone, 1-nitro-. Traditional nitration often employs harsh "mixed acid" (sulfuric and nitric acid) conditions, which can lead to side products and environmental concerns. springernature.com Modern approaches focus on milder and more selective reagents.

The development of N-nitropyrazole-based reagents has shown that tuning the electronic properties of the reagent's scaffold can lead to powerful and highly efficient nitrating agents. acs.org Studies have demonstrated that factors like the presence of specific substituents on the nitrating agent can significantly enhance reactivity. acs.org While many of these reagents are developed for C-nitration of aromatics, the principles of tuning reactivity are broadly applicable. For the direct nitration of 2-pyrrolidinone, control of temperature is essential; one reported synthesis specifies stirring at 35-40°C to achieve the desired product. acs.org The use of metal salts as catalysts in ultrasonically assisted nitration has been shown to reduce reaction times and improve yields for various aromatic compounds, a principle that could potentially be applied to lactam nitration. scirp.org

| Substrate | Nitrating Agent/System | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Pyrrolidinone | Not specified (via AcCl) | Stirred at 35-40°C | 1-nitro-2-pyrrolidinone | Not specified | acs.org |

| Nα,N1-bis(trifluoroacetyl)-L-Tryptophan Methyl Ester | HNO₃ | Acetic Anhydride, 0°C | Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | 67% | nih.gov |

| Nα,N1-bis(trifluoroacetyl)-L-Tryptophan Methyl Ester | HNO₃ | Trifluoroacetic Acid, 0°C | Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | 69% | nih.gov |

| Anilides | KNO₃ / H₂SO₄ / Ammonium Molybdate | Sonication (1-2 hrs) | Nitro-anilides | Good | scirp.org |

Multi-Component Reaction Pathways Towards 2-Pyrrolidinone, 1-nitro-

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov MCRs have been extensively applied to the synthesis of pyrrolidinone derivatives. rsc.orgtandfonline.com

While a direct MCR synthesis of 2-Pyrrolidinone, 1-nitro- is not prominently reported, MCRs are used to create complex pyrrolidinone structures that incorporate a nitro group elsewhere on the molecular scaffold. For example, three-component reactions of aromatic aldehydes (such as 4-nitrobenzaldehyde), 4-nitroaniline (B120555), and sodium diethyl oxalacetate (B90230) have been used to synthesize 3-pyrroline-2-ones containing nitro groups. jst-ud.vn The initial step is often the formation of an imine from the aldehyde and amine, which then undergoes further reactions, including cyclization, to build the heterocyclic ring. jst-ud.vn The presence of an electron-withdrawing nitro group on the aromatic amine can decrease its nucleophilicity, affecting reaction rates and yields. jst-ud.vn These MCRs provide a rapid route to the pyrrolidinone core, which could then potentially be subjected to further chemical transformations.

| Components | Catalyst/Solvent | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes, 4-Nitroaniline, Sodium Diethyl Oxalacetate | Absolute Ethanol (B145695) | 1,5-disubstituted-3-hydroxy-3-pyrroline-2-ones | 35-86% | jst-ud.vnnih.gov |

| Amines, Aldehydes, Diethyl Acetylenedicarboxylate | Citric Acid / Ethanol | Functionalized Pyrrolidinone Derivatives | 77-95% | |

| Primary Amines, Alkyl Acetoacetates, Maleic Anhydride | Catalyst-free / Minimal Ethanol-Water | Novel Pyrrolidinone Derivatives | 68-94% | |

| Pyruvate derivatives, Amines, Aldehydes | Brönsted Acid | γ-Lactam Derivatives | Not specified | researchgate.net |

Green Chemistry Principles in the Synthesis of 2-Pyrrolidinone, 1-nitro-

The application of green chemistry principles to the synthesis of pyrrolidinones aims to reduce waste, eliminate toxic reagents, and utilize sustainable solvents. The development of environmentally benign MCRs is a key part of this effort. A notable advancement is the use of citric acid as a green, biodegradable catalyst for the one-pot synthesis of substituted 3-pyrrolin-2-ones in an eco-friendly solvent like ethanol, often promoted by ultrasound irradiation. rsc.orgresearchgate.net This approach avoids harmful organic reagents and features a clean reaction profile, easy work-up, and short reaction times. rsc.org

Solvent-Free and Reduced Solvent Methodologies

Minimizing or eliminating solvents is a core principle of green chemistry. Catalyst-free synthesis of pyrrolidinone derivatives has been achieved where room temperature provides superior results compared to heating, and the absence of a solvent enhances reaction rates and yields. When solvents are necessary, the choice of solvent is critical. The combination of citric acid with ethanol provides an effective and green platform for pyrrolidinone synthesis. Furthermore, optimizing solvent systems, such as using a 1:1 water-ethanol mixture with β-cyclodextrin as a supramolecular catalyst, has been shown to provide optimal results for certain MCRs leading to pyrrolidinone derivatives.

Catalytic Approaches for Sustainable Synthesis

The development of catalytic methods for the synthesis of N-nitro compounds, including 2-Pyrrolidinone, 1-nitro-, is a significant area of research focused on improving efficiency and reducing waste. While direct catalytic nitration of the 2-pyrrolidinone ring at the nitrogen position is a subject of ongoing investigation, related catalytic systems for nitration and lactam synthesis provide insights into potential sustainable pathways.

One approach to sustainable lactam synthesis involves the use of N-hydroxyphthalimide (NHPI) as a key catalyst. jst.go.jp For instance, the nitrosation of cycloalkanes with tert-butyl nitrite (B80452) under the influence of NHPI, followed by isomerization and Beckmann rearrangement, offers a one-pot synthesis of lactams. jst.go.jp Another strategy involves the nitration of cyclohexane (B81311) with NO₂ in the presence of NHPI under mild conditions, followed by hydrogenation to form cyclohexanone (B45756) oxime, a precursor to ε-caprolactam. jst.go.jp These examples highlight the potential of organocatalysis in lactam chemistry, which could be adapted for the synthesis of precursors to 2-Pyrrolidinone, 1-nitro-.

Transition metal catalysis has also been explored for nitration reactions. Ruthenium-catalyzed meta-selective C-H nitration of aryltetrazoles has been demonstrated using copper(II) nitrate as the nitro source. sci-hub.se A plausible mechanism involves the formation of an active Ru(II) catalyst that undergoes C-H activation, followed by electrophilic attack by a nitrogen dioxide radical (•NO₂) generated from Cu(NO₃)₂. sci-hub.se While this method applies to C-H nitration, the principles of using a transition metal to facilitate the transfer of a nitro group could be explored for the N-H nitration of 2-pyrrolidinone.

Furthermore, the synthesis of novel bis-β-lactams has been achieved through a multi-step process that includes a nitration step followed by catalytic transfer hydrogenation for amination. utrgv.eduresearchgate.net This indicates that catalytic reduction steps are compatible with nitrated lactam-related structures.

A powerful N-nitropyrazole nitrating reagent has been developed for the N-H nitration of various heterocycles, including pyrrolidinone. acs.org The reaction is facilitated by a Lewis acid catalyst, suggesting a pathway for catalytic activation of the nitrating agent. acs.org The development of recyclable and highly efficient catalysts for such transformations is a key goal for sustainable synthesis.

Table 1: Examples of Catalytic Systems in Nitration and Lactam Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| N-hydroxyphthalimide (NHPI) | Cycloalkane, tert-butyl nitrite | Lactam | One-pot synthesis, mild conditions. | jst.go.jp |

| Ru₃(CO)₁₂ / PPh₃ / Cu(NO₃)₂ | Aryltetrazole | meta-Nitroaryltetrazole | C-H nitration, good functional group compatibility. | sci-hub.se |

| Lewis Acid | Pyrrolidinone, N-Nitropyrazole | N-Nitropyrrolidinone | Powerful nitrating reagent, potential for catalytic activation. | acs.org |

Energy-Efficient Synthetic Protocols (e.g., Microwave-Assisted, Ultrasonic-Assisted)

Energy-efficient synthetic methods, such as those utilizing microwave irradiation and ultrasound, offer significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions. These techniques are being increasingly applied to the synthesis of heterocyclic compounds and nitration reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of chemical transformations. rsc.org In the context of nitration, a microwave-assisted method has been developed for the nitration of aryl halides using copper(I) iodide as a catalyst and n-Bu₄NNO₂ as the nitrite source. mdpi.com The reaction proceeds rapidly, typically within 10 minutes at 120 °C under microwave irradiation. mdpi.com Another microwave-assisted nitration method utilizes potassium periodate (B1199274) (KIO₄), sodium nitrite (NaNO₂), and potassium bisulfate (KHSO₄). researchgate.net The application of microwave heating to the nitration of 2-pyrrolidinone could potentially offer a more efficient route to 2-Pyrrolidinone, 1-nitro-.

Ultrasonic-Assisted Synthesis

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. ethernet.edu.etresearchgate.net This technique has been applied to nitration reactions. For instance, the ultrasound-assisted nitration of toluene (B28343) has been studied in a temperature-controlled ultrasonic microreactor, demonstrating enhanced conversion rates. researchgate.net The efficiency of the process was found to be dependent on factors such as the solvent properties and the dimensions of the microchannel. researchgate.net

The use of ultrasound has also been explored for the synthesis and modification of N-methyl-2-pyrrolidinone (NMP). diva-portal.org While this study focused on dispersion, it highlights the interaction of ultrasound with the pyrrolidinone structure. The application of sonochemistry to the direct nitration of 2-pyrrolidinone is a promising area for developing more energy-efficient synthetic protocols. A study on the ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green additive reported excellent yields and short reaction times, demonstrating the potential of ultrasound in synthesizing pyrrolidinone-based structures.

Table 2: Comparison of Conventional and Energy-Efficient Nitration Methods for Related Compounds

| Method | Substrate | Reagents/Catalyst | Conditions | Reaction Time | Yield | Reference |

| Conventional | Aryl Halides | CuI, n-Bu₄NNO₂, N,N'-dimethylethylenediamine | Conventional Heating | Not specified | Low to excellent | mdpi.com |

| Microwave-Assisted | Aryl Halides | CuI, n-Bu₄NNO₂, N,N'-dimethylethylenediamine | 120 °C, Microwave | 10 min | Low to excellent | mdpi.com |

| Conventional | Toluene | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Ultrasonic-Assisted | Toluene | Nitrating agent in ethylene (B1197577) glycol aq. solution | Ultrasound Power 50 W | Not specified | Enhanced conversion by 9.9%–36.3% | researchgate.net |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Pyrrolidinone, 1 Nitro

Reactivity Profiles of the N-Nitro Group in 2-Pyrrolidinone (B116388), 1-nitro-

The N-nitro group (-N-NO₂) is a defining feature of 2-Pyrrolidinone, 1-nitro-, conferring unique reactivity upon the molecule. Its behavior is primarily characterized by the cleavage of the nitrogen-nitrogen bond and its participation in redox reactions.

The stability of the N-nitroamide linkage is a subject of significant mechanistic interest. Studies on analogous N-nitroamides, such as N-methyl-N-nitroamides, provide critical insights into the likely cleavage pathways for 2-Pyrrolidinone, 1-nitro-. Research indicates that under acidic hydrolysis conditions, N-nitroamides decompose almost exclusively through the cleavage of the amide carbon-nitrogen (C-N) bond, rather than the nitrogen-nitrogen (N-N) bond. rsc.orgrsc.org This is a notable distinction from the corresponding N-nitrosoamides, which can undergo concurrent C-N and N-N bond cleavage. rsc.org The greater stability of the NO⁺ group compared to the NO₂⁺ group is believed to account for this difference in reactivity, making denitrosation (N-N cleavage) more favorable for N-nitrosoamides. rsc.orgrsc.org

For N-methyl-N-nitrobenzamides, the hydrolysis mechanism is dependent on the acid concentration. rsc.org At lower acidities (up to ca. 5 mol dm⁻³ H₂SO₄), a non-catalyzed pathway is observed, which is consistent with a thermal rearrangement and the expulsion of nitrous oxide (N₂O). rsc.org At higher acidities, the mechanism shifts to an A-1 pathway, involving protonation of the substrate followed by a rate-limiting C-N bond cleavage to form a benzoyl cation. rsc.org In contrast, N-methyl-N-nitroacetamide hydrolyzes via an acid-catalyzed AAc2 mechanism across all acidities, which involves a rate-limiting attack of water at the carbonyl carbon. rsc.org These findings suggest that the cleavage of the N-N bond in N-nitroamides like 2-Pyrrolidinone, 1-nitro- is not a predominant pathway under typical hydrolytic conditions.

Table 1: Mechanistic Data for the Hydrolysis of N-Methyl-N-nitroamides

| Compound | Acid Condition | Proposed Mechanism | Key Observations |

|---|---|---|---|

| N-Methyl-N-nitroacetamide | All acidities | AAc2 | Involves rate-limiting attack of water on the carbonyl carbon. rsc.org |

| N-Methyl-N-nitrobenzamides | < 5 mol dm⁻³ H₂SO₄ | Thermal Rearrangement | Characterized by a Hammett ρ value of 1.0 and expulsion of N₂O. rsc.org |

| N-Methyl-N-nitrobenzamides | > 5 mol dm⁻³ H₂SO₄ | Ac1 | Involves rate-limiting C-N bond cleavage to form a benzoyl cation. rsc.org |

The nitro group is one of the most electron-withdrawing functional groups and can act as a powerful electrophile. tcichemicals.com Its redox chemistry is central to the synthetic utility of nitro compounds. In the context of molecules like 2-Pyrrolidinone, 1-nitro-, the most significant redox transformation is the reduction of the nitro group to an amine. This conversion is a key step in many synthetic sequences that use nitro-containing intermediates. For instance, in syntheses employing the nitro-Mannich reaction to form β-nitroamines, the nitro group is often subsequently reduced to afford 1,2-diamines. nih.govwikipedia.org This reduction can be achieved using various reagents, such as samarium iodide or catalytic hydrogenation. wikipedia.org

The nitro group can also be converted into a carbonyl group through the Nef reaction, highlighting its versatility as a synthetic precursor. tcichemicals.comnih.gov The high electrophilicity of the nitro group also activates adjacent positions. For example, the acidity of the α-proton in nitroalkanes is significantly increased, facilitating the formation of nitronate anions which are key nucleophiles in C-C bond-forming reactions like the Henry and nitro-Mannich reactions. tcichemicals.comwikipedia.org The redox potential of the nitroxide/oxoammonium couple enables it to participate in catalytic processes through reversible one-electron redox reactions. nih.gov

Nucleophilic and Electrophilic Pathways Involving the 2-Pyrrolidinone Ring

The pyrrolidinone ring system can be constructed through various synthetic routes that involve nucleophilic and electrophilic pathways, particularly those leveraging the reactivity of nitro compounds.

A powerful strategy for synthesizing substituted pyrrolidinones involves the conjugate addition (Michael addition) of nucleophiles to nitroalkenes. rsc.org This reaction typically generates a nitronate intermediate which can then participate in further transformations to build the heterocyclic ring. ucl.ac.uk The conjugate addition of organozinc reagents to nitroacrylates, for example, is a key step in a one-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones. acs.org

The process often involves a cascade reaction. An initial conjugate addition of a nucleophile to a nitroalkene forms a reactive nitronate species. ucl.ac.uk This can be followed by an intramolecular cyclization or reaction with another electrophile to construct the pyrrolidinone core. Various organocatalysts, including those based on l-proline (B1679175) and its derivatives, have been developed to promote the asymmetric conjugate addition of carbonyl compounds to nitroalkenes, providing access to chiral γ-nitroaldehydes or γ-nitroketones which are precursors to pyrrolidinones. mdpi.com

Table 2: Catalytic Systems for Conjugate Addition to Nitroalkenes

| Catalyst Type | Nucleophile | Electrophile | Outcome |

|---|---|---|---|

| Chiral Thiourea Derivatives | Nitroalkanes | Nitroalkenes | Formation of 1,3-dinitro derivatives with good diastereo- and enantioselectivity. rsc.org |

| Pyrrolidine-Squaramide | Enals | Nitroalkenes | Formal [2+2] cycloaddition leading to nitrocyclobutane (B1338332) derivatives. rsc.org |

| Copper/(Amino acid-based phosphine) | Alkylzinc Reagents | Cyclic Nitroalkenes | Highly enantioselective formation of α-substituted ketones. organic-chemistry.org |

| Diorganozinc/Copper | Organozinc Reagents | Nitroacrylate | Forms a nitronate for subsequent nitro-Mannich reaction and lactamization. acs.org |

The nitro-Mannich reaction, also known as the aza-Henry reaction, is the nucleophilic addition of a nitroalkane (as a nitronate anion) to an imine, yielding a β-nitroamine. wikipedia.org This reaction is a cornerstone for the synthesis of nitrogen-containing compounds and has been effectively applied to construct pyrrolidinone systems. ucl.ac.ukucl.ac.uk

A highly efficient one-pot method for synthesizing densely functionalized pyrrolidin-2-ones combines a copper-catalyzed conjugate addition of a diorganozinc reagent to a nitroacrylate with a subsequent nitro-Mannich reaction and in situ lactamization. acs.org In this sequence, the conjugate addition generates a zinc nitronate, which then acts as the nucleophile, attacking an imine in the nitro-Mannich step. The resulting product then undergoes spontaneous lactamization to form the stable five-membered pyrrolidinone ring. acs.orgucl.ac.uk This tandem approach allows for the creation of three contiguous stereocenters with high diastereoselectivity. ucl.ac.uk The versatility of this method is demonstrated by its compatibility with a wide range of imines derived from alkyl, aryl, and heteroaryl aldehydes, leading to a diverse library of pyrrolidinone structures. acs.orgucl.ac.uk

Rearrangement Reactions Facilitated by the 2-Pyrrolidinone, 1-nitro- Structure

The structure of N-nitroamides can facilitate specific rearrangement reactions. As mentioned previously, studies on N-methyl-N-nitrobenzamides have shown that under certain acidic conditions, they can undergo a thermal rearrangement that results in the expulsion of N₂O. rsc.org This type of rearrangement is a characteristic reaction pathway for some N-nitroamides.

Other rearrangement reactions are known to produce the pyrrolidinone scaffold. For instance, the Smiles-Truce rearrangement has been utilized in a one-pot process to generate α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. nih.govacs.org This cascade involves the nucleophilic ring-opening of the cyclopropane, followed by the Smiles-Truce aryl transfer and subsequent lactam formation. nih.gov While this does not involve 2-Pyrrolidinone, 1-nitro- as a starting material, it demonstrates a rearrangement pathway to access the core structure.

Additionally, photochemical rearrangements of related pyrrolidinone systems have been reported. The photochemical Fries rearrangement of N-phenyl-2-pyrrolidone, for example, leads to the formation of benz[b]azepin-5-one derivatives. clockss.org Such rearrangements highlight the potential for skeletal reorganization within the pyrrolidinone framework under specific reaction conditions.

Cascade and Tandem Reaction Sequences Involving 2-Pyrrolidinone, 1-nitro-

While direct cascade reactions starting from 2-Pyrrolidinone, 1-nitro- are not extensively documented in the reviewed literature, numerous tandem processes that utilize a nitro group to facilitate the formation of the 2-pyrrolidinone core have been reported. These sequences highlight the synthetic utility of the nitro group in constructing the N-nitrolactam's parent ring structure.

One of the most prominent cascade sequences is the 1,4-addition/nitro-Mannich/lactamisation reaction . Current time information in Madison County, US.ucl.ac.uk This one-pot reaction typically involves the conjugate addition of a nucleophile, such as a dialkylzinc reagent, to a nitroacrylate. The resulting nitronate intermediate then participates in an in-situ nitro-Mannich reaction with an imine. This is followed by a spontaneous intramolecular cyclization (lactamisation) to yield a highly substituted pyrrolidinone. Current time information in Madison County, US. This process is highly diastereoselective, generating up to three contiguous stereocenters in a single operation. Current time information in Madison County, US.ucl.ac.uk

The general mechanism for this cascade is proposed as follows:

1,4-Addition: A copper-catalyzed conjugate addition of a dialkylzinc reagent to an ethyl nitroacrylate forms a zinc nitronate intermediate.

Nitro-Mannich Reaction: The in-situ generated nitronate adds to an imine, which is often activated by an acid, to form a β-nitroamine intermediate.

Lactamisation: Subsequent intramolecular cyclization of the β-nitroamine, driven by the nucleophilic attack of the nitrogen atom on the ester carbonyl, forms the five-membered pyrrolidinone ring.

The versatility of this method has been demonstrated through the use of various imines, allowing for the introduction of diverse substituents on the pyrrolidinone ring. Current time information in Madison County, US.

Table 1: Substrate Scope for the Tandem 1,4-Addition/Nitro-Mannich/Lactamisation Reaction This table is interactive. You can sort and filter the data.

| Entry | Imine Substituent (R) | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | 3-Ethyl-5-nitro-4-phenyl-pyrrolidin-2-one | 45-84 | Single diastereoisomer | Current time information in Madison County, US. |

| 2 | 4-Methoxyphenyl | 3-Ethyl-5-nitro-4-(4-methoxyphenyl)-pyrrolidin-2-one | 75 | Single diastereoisomer | Current time information in Madison County, US. |

| 3 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-3-ethyl-5-nitro-pyrrolidin-2-one | 81 | Single diastereoisomer | Current time information in Madison County, US. |

| 4 | 2-Bromophenyl | 4-(2-Bromophenyl)-3-ethyl-5-nitro-pyrrolidin-2-one | 56 | Single diastereoisomer | ucl.ac.uk |

| 5 | 3-Furyl | 3-Ethyl-4-(furan-3-yl)-5-nitro-pyrrolidin-2-one | 78 | Single diastereoisomer | ucl.ac.uk |

| 6 | Cyclohexyl | 4-Cyclohexyl-3-ethyl-5-nitro-pyrrolidin-2-one | 70 | Single diastereoisomer | ucl.ac.uk |

| 7 | Isopropyl | 3-Ethyl-4-isopropyl-5-nitro-pyrrolidin-2-one | 64 | Single diastereoisomer | ucl.ac.uk |

| 8 | tert-Butyl | 4-(tert-Butyl)-3-ethyl-5-nitro-pyrrolidin-2-one | 19 | Single diastereoisomer | ucl.ac.uk |

Another significant cascade approach is the reductive cyclization cascade . This strategy is employed for the diastereoselective synthesis of complex heterocyclic systems like spiro[oxindole-3,3′-pyrrolidines]. chemrxiv.org The sequence begins with an organocatalyzed nitro-Michael addition between an indolylidenecyanoester and a nitroalkane. chemrxiv.org The resulting adduct then undergoes a metal-catalyzed reductive cyclization cascade, where the nitro group is selectively reduced to an amine, which then initiates a series of cyclization steps to form the multifunctionalized pyrrolidinyl-spirooxindole. chemrxiv.org

Furthermore, the synthesis of N-substituted-5-methyl-2-pyrrolidones can be achieved via a one-pot cascade process starting from ethyl levulinate and various nitro compounds. core.ac.uk This reaction is catalyzed by a bifunctional metal-acid system, such as platinum supported on titania nanotubes (Pt/TiO₂-NT). core.ac.uk The cascade involves several sequential steps:

Nitro Group Reduction: The nitro compound is first reduced to the corresponding amine.

Imine Formation: The newly formed amine reacts with the ketone group of ethyl levulinate to form an imine intermediate.

Hydrogenation and Cyclization: The imine is then hydrogenated, followed by an intramolecular cyclization to yield the final N-substituted-5-methyl-2-pyrrolidone product. core.ac.uk

This process demonstrates the utility of a nitro compound as a masked amine, which participates in a cascade of transformations to build the pyrrolidinone ring. The efficiency of this reaction is highly dependent on the catalyst, with milder acid sites on the support material being crucial to prevent deactivation by the starting nitro compounds.

Spectroscopic and Analytical Methodologies for Characterizing 2 Pyrrolidinone, 1 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Pyrrolidinone (B116388), 1-nitro-. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon skeleton and the environment of each proton, confirming the presence and connectivity of the pyrrolidinone ring and the N-nitro group.

¹H and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. While specific experimental data for 2-Pyrrolidinone, 1-nitro- is not publicly available, the expected chemical shifts can be predicted based on the known spectra of the parent compound, 2-pyrrolidinone, and the strong electron-withdrawing effects of the N-nitro group. bovinedb.cachemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three pairs of methylene (B1212753) protons (–CH₂–) in the five-membered ring. The protons on C5, being adjacent to the nitrogen atom bearing the nitro group, are anticipated to be the most deshielded and thus appear at the lowest field (highest ppm value). The C3 and C4 protons would appear further upfield.

In the ¹³C NMR spectrum, four signals are expected. The carbonyl carbon (C2) of the lactam will have the largest chemical shift. Due to the electron-withdrawing nature of the attached nitro group, the carbons adjacent to the nitrogen (C2 and C5) are expected to be shifted downfield compared to the parent 2-pyrrolidinone. bovinedb.cachemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Pyrrolidinone, 1-nitro- Note: These are estimated values. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 (C=O) | - | ~177-180 |

| C3 (-CH₂-) | ~2.2-2.4 | ~20-22 |

| C4 (-CH₂-) | ~2.6-2.8 | ~32-35 |

| C5 (-CH₂-N) | ~3.8-4.2 | ~45-49 |

Advanced 2D NMR Experiments for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, advanced 2D NMR experiments are indispensable. jst-ud.vnresearchgate.netnih.govipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For 2-Pyrrolidinone, 1-nitro-, cross-peaks would be expected between the protons on C3 and C4, and between the protons on C4 and C5, confirming the sequential arrangement of these methylene groups within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes which protons are directly attached to which carbon atoms. It would show correlation peaks linking the ¹H signals of the C3, C4, and C5 methylene groups to their corresponding ¹³C signals, providing definitive assignments for the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range couplings (typically over 2-3 bonds) between protons and carbons. For instance, the protons on C3 would show a correlation to the carbonyl carbon (C2), and the protons on C5 would show correlations to both the C4 and C2 carbons, further solidifying the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.comrsc.orgrsc.orgresearchgate.net

Analysis of Characteristic Absorption Bands for Nitro and Lactam Moieties

The IR and Raman spectra of 2-Pyrrolidinone, 1-nitro- are dominated by the absorption bands of the lactam and N-nitro functionalities.

Lactam Group: The most prominent feature of the pyrrolidinone ring is the strong absorption from the carbonyl (C=O) stretch of the cyclic amide (lactam). This band is typically observed in the region of 1680–1720 cm⁻¹ in the IR spectrum.

Nitro Group: The N-nitro group (–N-NO₂) is characterized by two distinct and intense stretching vibrations. orgchemboulder.comlibretexts.orgorgchemboulder.com

An asymmetric stretching vibration (ν_as(NO₂)) typically appears in the range of 1550–1600 cm⁻¹.

A symmetric stretching vibration (ν_s(NO₂)) is found at a lower frequency, generally between 1290–1370 cm⁻¹. orgchemboulder.comlibretexts.org

The presence of these strong, characteristic bands provides compelling evidence for the molecular structure.

Table 2: Characteristic Vibrational Frequencies for 2-Pyrrolidinone, 1-nitro-

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Lactam (C=O) | Carbonyl Stretch | 1680 - 1720 | Strong |

| Nitro (N-NO₂) | Asymmetric Stretch | 1550 - 1600 | Strong |

| Nitro (N-NO₂) | Symmetric Stretch | 1290 - 1370 | Strong |

| Methylene (C-H) | Stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments.

For 2-Pyrrolidinone, 1-nitro-, with a molecular formula of C₄H₆N₂O₃, the nominal molecular weight is 130.10 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 130. A common fragmentation pathway for N-nitro compounds involves the loss of the nitro group (NO₂, 46 Da), which would lead to a significant fragment ion at m/z = 84. researchgate.netnih.govcdnsciencepub.comcdnsciencepub.comosti.gov Further fragmentation of the remaining pyrrolidinone ring would produce additional characteristic peaks.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is crucial for unambiguously confirming the elemental composition of a molecule by measuring its mass with very high precision (typically to four or more decimal places). The calculated exact mass for C₄H₆N₂O₃ is 130.03784 Da. Observing a molecular ion in an HR-MS experiment that matches this value provides extremely strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass. scielo.org.co

Table 3: Compound and Mass Spectrometry Data

| Compound Name | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| 2-Pyrrolidinone, 1-nitro- | C₄H₆N₂O₃ | 130 | 130.03784 |

Chromatographic Separation Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purification of "2-Pyrrolidinone, 1-nitro-" from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the progress of chemical reactions that produce or involve "2-Pyrrolidinone, 1-nitro-". wisc.edu This simple and cost-effective technique allows chemists to quickly determine the presence of starting materials, intermediates, and the final product in a reaction mixture. wisc.edu

In a typical TLC analysis, a small spot of the reaction mixture is applied to a baseline on a TLC plate, which is a solid support coated with a thin layer of an adsorbent like silica (B1680970) gel (SiO2) or alumina (B75360) (Al2O3). wisc.edu The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu More polar compounds tend to adhere more strongly to the polar stationary phase and thus travel shorter distances, while less polar compounds are carried further up the plate by the less polar mobile phase.

The position of each compound on the developed chromatogram is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org By comparing the Rf value of the product spot with that of a known standard of "2-Pyrrolidinone, 1-nitro-", one can confirm its formation. The disappearance of starting material spots indicates the progression of the reaction. wisc.edu Visualization of the spots for colorless compounds like "2-Pyrrolidinone, 1-nitro-" can be achieved by using TLC plates containing a fluorescent indicator that allows the spots to be seen under a UV lamp, or by exposing the plate to a developing agent like iodine vapor. rsc.org

Table 1: TLC Parameters for Monitoring Reactions

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel (SiO2), Alumina (Al2O3) wisc.edu |

| Mobile Phase | The solvent or mixture of solvents used to develop the plate. | A mixture of a polar and a non-polar solvent, e.g., ethyl acetate (B1210297)/hexanes. redalyc.org |

| Visualization | Method used to see the separated spots. | UV light (254 nm), iodine vapor. rsc.org |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | A characteristic value for a specific compound under defined conditions. libretexts.org |

For the purification and isolation of "2-Pyrrolidinone, 1-nitro-" on a preparative scale, column chromatography is the method of choice. redalyc.orgucl.ac.uk This technique operates on the same principles of differential adsorption as TLC but is used to separate larger quantities of material. diva-portal.org

In column chromatography, the stationary phase, typically silica gel or alumina, is packed into a vertical glass column. The crude reaction mixture containing "2-Pyrrolidinone, 1-nitro-" is loaded onto the top of the column. A solvent or a gradient of solvents (eluent) is then passed through the column. tue.nl The components of the mixture travel down the column at different rates based on their affinity for the stationary phase and solubility in the eluent.

Fractions of the eluent are collected sequentially from the bottom of the column. These fractions are then analyzed, often by TLC, to identify those containing the pure "2-Pyrrolidinone, 1-nitro-". The solvent is then evaporated from the combined pure fractions to yield the isolated compound. For instance, in the synthesis of certain pyrrolidinone derivatives, purification by flash column chromatography using a mixture of acetone (B3395972) and hexanes as the eluent has been reported to yield the desired products as solids. ucl.ac.uk

Table 2: Column Chromatography Parameters for Purification

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Stationary Phase | The adsorbent packed into the column. | Silica gel (SiO2). redalyc.org |

| Mobile Phase (Eluent) | The solvent system used to elute the compounds. | Gradients of solvents with increasing polarity, e.g., ethyl acetate in hexanes. redalyc.org |

| Fraction Collection | The process of collecting the eluent in separate portions. | Small volume fractions are collected and analyzed by TLC. |

| Isolation | The final step of obtaining the pure compound. | Evaporation of the solvent from the combined pure fractions. |

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) is a powerful analytical technique for the detection and quantification of "2-Pyrrolidinone, 1-nitro-", especially in complex matrices. amazonaws.comencyclopedia.pub UHPLC provides rapid and highly efficient separations of compounds, while HRMS/MS allows for their sensitive and selective detection based on their mass-to-charge ratio and fragmentation patterns. amazonaws.com

In some analytical applications, derivatization may be employed to enhance the chromatographic properties or the ionization efficiency of the target analyte. While specific derivatization methods for "2-Pyrrolidinone, 1-nitro-" are not extensively detailed in the provided context, the general principle involves reacting the analyte with a reagent to form a derivative that is more amenable to analysis by UHPLC-HRMS/MS.

The UHPLC system separates the derivatized "2-Pyrrolidinone, 1-nitro-" from other components in the sample. The eluent from the UHPLC column is then introduced into the mass spectrometer. The high-resolution capabilities of the mass spectrometer allow for the accurate determination of the molecular weight of the derivatized analyte, aiding in its identification. Tandem mass spectrometry (MS/MS) involves the fragmentation of the selected parent ion and analysis of the resulting fragment ions, which provides further structural confirmation and enhances the selectivity of the analysis. This technique is particularly valuable for the analysis of trace levels of compounds in complex samples such as environmental water. researchgate.net

Table 3: UHPLC-HRMS/MS Analytical Parameters

| Parameter | Technique | Description |

|---|---|---|

| Separation | UHPLC | Utilizes columns with small particle sizes for fast and efficient separations. amazonaws.comsielc.com |

| Ionization | ESI, APCI | Electrospray Ionization or Atmospheric Pressure Chemical Ionization are common techniques to generate ions for MS analysis. |

| Mass Analysis | HRMS | Provides highly accurate mass measurements for confident compound identification. amazonaws.com |

| Structural Confirmation | MS/MS | Fragmentation of the parent ion provides a unique fingerprint for the compound. amazonaws.com |

Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)

To perform an X-ray diffraction study, a single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density distribution within the crystal can be calculated, which in turn reveals the arrangement of the atoms. google.com

For a related compound, 1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one, X-ray diffraction analysis revealed that the pyrrolidinone ring adopts an envelope conformation. uzh.ch The study also provided detailed information on the dihedral angles between the different ring systems within the molecule. uzh.ch While specific crystallographic data for "2-Pyrrolidinone, 1-nitro-" is not provided in the search results, the methodology would be directly applicable. The analysis of a similar pyrrolidine (B122466) derivative showed a triclinic crystal system with the space group P-1. Such studies are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the crystal lattice.

Table 4: Hypothetical Crystallographic Data for a Pyrrolidinone Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Triclinic |

| Space Group | The symmetry of the arrangement of molecules within the unit cell. | P-1 |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | a, b, c, α, β, γ |

| Bond Lengths | The distances between the centers of bonded atoms. | e.g., N-C, C=O, N-N, N=O |

| Bond Angles | The angles formed by three connected atoms. | e.g., C-N-C, O=C-N |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Conformation | The spatial arrangement of atoms in the molecule. | e.g., Envelope conformation for the pyrrolidinone ring. uzh.ch |

Computational and Theoretical Investigations of 2 Pyrrolidinone, 1 Nitro

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Pyrrolidinone (B116388), 1-nitro-, these calculations have been crucial in defining its structural and electronic properties.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. Studies using DFT have been instrumental in exploring the conformational possibilities of molecules and determining their relative stabilities. ethz.chbeilstein-journals.orgresearchid.co For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to optimize molecular geometries and calculate vibrational frequencies. researchid.co The stability of a molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. researchid.cowisc.edu

The conformational landscape of pyrrolidine (B122466) rings is a key area of investigation, as the ring can adopt various puckered conformations, often described as "up" or "down". ethz.ch The relative stability of these conformers is influenced by the substituents on the ring. ethz.ch Computational protocols based on DFT, validated against high-accuracy methods like explicitly correlated coupled cluster theory, are necessary to accurately determine the small energy differences between conformers. ethz.ch Such studies have shown that conformational preferences are not always transferable between different types of enamines derived from pyrrolidine. ethz.ch

Table 1: Example of DFT Functionals and Basis Sets in Molecular Modeling

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies researchid.co |

| PBE0 | 6-311+G(d,p) | Solvent effects modeling (PCM) beilstein-journals.org |

| M06-2X | 6-311++G(d,p) | Reaction mechanism and selectivity studies researchgate.net |

| B3PW91 | 6-31G(d,p) | Heat of formation calculations researchgate.net |

This table is for illustrative purposes and shows examples of DFT functionals and basis sets commonly used in computational chemistry.

Ab Initio Methods for Predicting Spectroscopic Parameters and Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to predict various molecular properties. These methods, including Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide valuable data on spectroscopic parameters and electronic properties. rsc.org For example, time-dependent DFT (TD-DFT) calculations can be used to understand electronic transitions and predict UV-Vis spectra. researchid.co

These calculations help in the interpretation of experimental spectra, such as FT-IR and FT-Raman, by providing theoretical vibrational frequencies. researchid.co The agreement between calculated and experimental data serves to confirm the structural properties of the compound. researchid.co

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the energy changes that occur as reactants are converted into products. Computational methods are powerful tools for this purpose.

Potential Energy Surface (PES) Mapping

The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (at energy minima) and the transition states that connect them. researchgate.net This allows for the determination of reaction pathways and the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. rsc.orgrsc.org For example, the transformation of a nitromethyl intermediate can proceed through various transition states with specific relative energies and activation energies. rsc.org The study of reaction mechanisms, such as the synthesis of pyrrolidinedione derivatives, often involves the elucidation of the PES using methods like DFT and MP2. rsc.org

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity based on the changes in electron density during a reaction. researcher.liferesearchgate.net This theory has been applied to study various reactions, including cycloadditions involving pyrrolidine derivatives. researcher.life MEDT analyses, such as the Electron Localization Function (ELF), can characterize the electronic structure of reactants and intermediates, classifying them, for instance, as pseudodiradicals. researcher.life This approach provides insights into the polarity of a reaction and can predict regioselectivity and stereoselectivity by analyzing global and local reactivity descriptors. researcher.life The theory posits that the cost of reorganizing the electron density determines chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br

The energy and shape of the HOMO and LUMO are critical in determining how molecules will interact. researchgate.net The HOMO-LUMO energy gap is an important index of molecular stability and reactivity. mdpi.com A smaller gap generally indicates higher reactivity. mdpi.com FMO analysis can be used to predict the outcome of various reactions, including pericyclic reactions. imperial.ac.uk

In addition to FMOs, various reactivity descriptors derived from conceptual DFT are used to quantify the reactivity of molecules. mdpi.com These include:

Global Electrophilicity (ω): A measure of a molecule's ability to accept electrons. mdpi.com

Global Nucleophilicity (N): A measure of a molecule's ability to donate electrons. mdpi.com

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. mdpi.com

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule. mdpi.com

These descriptors help in classifying reagents as electrophiles or nucleophiles and in understanding the flow of electrons during a reaction. researcher.lifemdpi.com For instance, a reaction might be described as a polar process with electron flux from a nucleophilic species to an electrophilic one, which can be confirmed by calculating the global electron density transfer (GEDT). researcher.life

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

No published studies containing Molecular Dynamics (MD) simulations for 2-Pyrrolidinone, 1-nitro- were found. Such simulations would be valuable for understanding the molecule's conformational dynamics, solvent interactions, and the influence of the nitro group on the pyrrolidinone ring's flexibility and intermolecular hydrogen bonding potential.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Charge Transfer

There is no available research that includes a Natural Bond Orbital (NBO) analysis of 2-Pyrrolidinone, 1-nitro-. This type of analysis would provide critical insights into the electronic structure, such as the delocalization of electrons between the nitro group and the lactam ring, and quantify the charge transfer interactions that govern the molecule's reactivity and polarity.

Derivatization and Analog Development from the 2 Pyrrolidinone, 1 Nitro Scaffold

Synthetic Strategies for Novel N-Substituted 2-Pyrrolidinone (B116388) Derivatives

The development of novel N-substituted 2-pyrrolidinone derivatives often involves leveraging the reactivity of the N-nitro group on the 2-Pyrrolidinone, 1-nitro- scaffold. This moiety can act as a precursor or leaving group, enabling the introduction of various substituents at the nitrogen position. While direct substitution on the nitrogen of 2-pyrrolidinone itself is a common strategy, the use of the N-nitro derivative provides an alternative pathway.

One of the key aspects of creating N-substituted analogs is the ability to form new nitrogen-carbon or nitrogen-heteroatom bonds. The synthesis of N-nitropyrazoles, for instance, has been explored as a route to a new class of nitrating reagents. acs.org In a broader context, the N-H nitration of various heterocycles, including pyrrolidinone, has been achieved to create a library of N-nitro compounds. acs.org This library of N-nitro reagents can then be used to transfer the nitro group or to be further modified.

The general synthetic approach often involves the reaction of a suitable nitrogen-containing heterocycle with a nitrating agent. For example, the nitration of pyrrolidinone can be accomplished to yield 2-Pyrrolidinone, 1-nitro-. acs.org This product can then potentially undergo further reactions to replace the nitro group with other functionalities, although the primary focus in some research has been on the utility of these N-nitro compounds as reagents themselves. acs.org

Modification of the Pyrrolidinone Ring System via 2-Pyrrolidinone, 1-nitro- as an Intermediate

The use of 2-Pyrrolidinone, 1-nitro- as an intermediate allows for strategic modifications to the pyrrolidinone ring itself. The presence of the N-nitro group can influence the reactivity of the adjacent carbonyl group and the methylene (B1212753) groups of the ring, making them amenable to a variety of chemical transformations.

While direct evidence of extensive ring modifications using 2-Pyrrolidinone, 1-nitro- as an intermediate is specialized, the principles of lactam chemistry suggest several possibilities. For instance, the electron-withdrawing nature of the nitro group could facilitate ring-opening reactions under specific conditions, providing access to linear amino acid derivatives. Subsequent recyclization with different reagents could then lead to novel heterocyclic systems.

Furthermore, the activation of the α- and γ-positions of the pyrrolidinone ring could be explored. The N-nitro group might influence the acidity of the α-protons, potentially allowing for deprotonation and subsequent alkylation or condensation reactions to introduce substituents directly onto the carbon skeleton of the ring.

Introduction of Diverse Functionalities onto the 2-Pyrrolidinone, 1-nitro- Structure

The introduction of diverse functionalities onto the 2-Pyrrolidinone, 1-nitro- structure is a key area of research for creating analogs with specific properties. These modifications can be targeted at either the N-nitro group or the pyrrolidinone ring.

One of the primary transformations of 2-Pyrrolidinone, 1-nitro- is the transfer of the nitro group, which positions it as a nitrating agent. acs.org However, beyond this reactivity, the molecule can be seen as a scaffold for building more complex structures. For example, the development of N-nitro pyrazoles with various substituents demonstrates the principle of adding functional groups to a core N-nitro heterocyclic structure. acs.org These substituents include halides, cyano, nitro, trifluoromethyl, ester, and amide groups. acs.org This same principle can be applied to the 2-Pyrrolidinone, 1-nitro- system, where analogous substitutions could be envisioned on the pyrrolidinone ring, provided suitable synthetic methods are developed.

The synthesis of related energetic materials, such as nitro-substituted tetrazole-N-(hetero)aryl derivatives, further illustrates the introduction of diverse and energetic functionalities onto heterocyclic scaffolds. acs.org This suggests the potential for using 2-Pyrrolidinone, 1-nitro- as a building block in the synthesis of more complex molecules with high nitrogen content.

Investigation of Structure-Reactivity Relationships in Derivatives of 2-Pyrrolidinone, 1-nitro-

The investigation of structure-reactivity relationships in derivatives of 2-Pyrrolidinone, 1-nitro- is crucial for understanding and predicting their chemical behavior. A systematic study of how different substituents on the pyrrolidinone ring or replacements for the N-nitro group affect the molecule's properties can guide the design of new analogs with desired characteristics.

A notable example of such an investigation can be seen in the study of N-nitropyrazole nitrating reagents. acs.org Researchers observed a significant substituent effect on the nitrating ability of these compounds. acs.org For instance, N-nitropyrazoles bearing strong electron-withdrawing groups, such as cyano or ester functionalities, exhibited significantly enhanced nitrating reactivity compared to those with electron-donating or weakly electron-withdrawing substituents. acs.org

Conversely, the introduction of alkyl groups at certain positions on the pyrazole (B372694) ring led to a decrease in reactivity in some cases. acs.org This detailed analysis of how electronic and steric effects influence the reactivity of the N-nitro group provides a valuable model for how similar studies could be conducted on derivatives of 2-Pyrrolidinone, 1-nitro-. By systematically modifying the pyrrolidinone ring and evaluating the impact on the reactivity of the N-nitro group or other functional moieties, a deeper understanding of the structure-reactivity landscape can be achieved.

Advanced Applications of 2 Pyrrolidinone, 1 Nitro in Specialized Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The pyrrolidinone ring is a core structure in a multitude of natural products and pharmaceutical agents. ucl.ac.uk The introduction of a nitro group at the 1-position, creating 2-Pyrrolidinone (B116388), 1-nitro-, significantly modifies the reactivity of the lactam, positioning it as a versatile building block for constructing more complex molecular architectures. sigmaaldrich.com This versatility stems from the electron-withdrawing nature of the N-nitro group, which influences the chemical behavior of the entire heterocyclic system.

The utility of nitro-containing compounds as synthetic precursors is well-established. The nitro group can be transformed into a variety of other functional groups, most notably amines via reduction, or carbonyls through the Nef reaction. arkat-usa.org In the context of 2-Pyrrolidinone, 1-nitro-, the N-NO2 moiety activates the molecule for specific transformations, making it a strategic intermediate in multi-step syntheses.

Nitrogen-containing heterocycles are fundamental components in medicinal chemistry and materials science. openmedicinalchemistryjournal.comresearchgate.net 2-Pyrrolidinone, 1-nitro- and related N-nitro heterocycles serve as key intermediates in the synthesis of these valuable compounds. researchgate.net The presence of the N-nitro group is crucial; for instance, in multi-component reactions to create substituted 3-pyrroline-2-ones, the use of nitro-group containing reactants like 4-nitroaniline (B120555) influences the nucleophilicity of the amino group, which in turn affects reaction rates and yields. jst-ud.vn

The synthesis of complex heterocyclic systems often relies on the strategic introduction of nitrogen. The reduction of the nitro group in nitroalkane precursors is a direct method for forming amino derivatives, which can then participate in cyclization reactions to form various heterocyclic rings, including pyrrolidines. arkat-usa.org While direct examples of complex heterocycle synthesis starting from 2-Pyrrolidinone, 1-nitro- are specialized, the principles are demonstrated in related syntheses. For example, the reduction of 1-substituted-2-nitromethylenepyrrolidines yields 1-substituted-2-aminomethylpyrrolidines, which are important high-purity intermediates for pharmaceuticals. google.com This highlights the general strategy of using a nitro-functionalized pyrrolidinone framework as a precursor to more elaborate nitrogen-containing structures.

The development of one-pot syntheses for pyrrolidone derivatives often utilizes nitro compounds as starting materials, which undergo reduction and subsequent cyclization in a cascade process catalyzed by bifunctional metal-acid systems. core.ac.uk This underscores the value of the nitro group as a masked amino functionality in the efficient construction of pyrrolidone-based heterocyclic systems.

Exploration of 2-Pyrrolidinone, 1-nitro- in Catalysis and Reagent Development

A significant area of application for 2-Pyrrolidinone, 1-nitro- is in the development of novel reagents, particularly for nitration reactions. Traditional nitration methods often require harsh conditions, such as mixtures of nitric and sulfuric acids, which are incompatible with sensitive functional groups. researchgate.net This has driven the exploration of milder and more selective nitrating agents.

Recent research has identified a series of N-nitro heterocyclic compounds, including 2-Pyrrolidinone, 1-nitro-, as effective electrophilic nitrating reagents. researchgate.netacs.org These compounds offer a safer and more controlled alternative for the synthesis of nitroaromatics and nitroheteroaromatics, which are themselves important building blocks for materials, dyes, and pharmaceuticals. researchgate.net

A library of N-nitro reagents was synthesized and studied to understand the structure-activity relationship in tuning nitration reactivity. acs.org The reactivity of these reagents can be finely adjusted by modifying the heterocyclic core. Density Functional Theory (DFT) studies have provided insight into the mechanism, suggesting that the reaction proceeds via a concerted and strongly asynchronous transfer of the nitronium (NO2+) group. researchgate.net

Table 1: Comparison of N-Nitro Heterocyclic Nitrating Reagents This table is generated based on data from cited research to illustrate the context of 2-Pyrrolidinone, 1-nitro- within a class of similar reagents.

| Compound Name | Heterocyclic Core | Application | Reference |

|---|---|---|---|

| 2-Pyrrolidinone, 1-nitro- | Pyrrolidinone | Electrophilic Nitrating Reagent | researchgate.net, acs.org |

| N-Nitrosuccinimide | Succinimide | Electrophilic Nitrating Reagent | researchgate.net |

| N-Nitrophthalimide | Phthalimide | Electrophilic Nitrating Reagent | researchgate.net |

| N-Nitrosaccharin | Saccharin | Electrophilic Nitrating Reagent | researchgate.net |

| N-Nitro-3,5-dimethylpyrazole | Pyrazole (B372694) | Electrophilic Nitrating Reagent | acs.org |

Furthermore, pyrrolidine-based structures are themselves used as organocatalysts in various asymmetric reactions, such as the Michael addition of ketones to nitroolefins. thieme-connect.com While this does not directly involve 2-Pyrrolidinone, 1-nitro- as the catalyst, it demonstrates the catalytic potential of the pyrrolidine (B122466) scaffold, suggesting avenues for developing new catalytic systems derived from it.

Theoretical and Structural Considerations in High-Energy Density Compound Design (Focus on Chemical Stability and Bonding)

The design of High-Energy Density Materials (HEDMs) is a field that relies heavily on theoretical and structural chemistry to predict and balance explosive performance with necessary stability. nih.gov Compounds containing a high nitrogen content and/or multiple nitro groups are often prime candidates for HEDMs. uni-muenchen.de The N-NO2 bond is a classic "energetic" functional group.

Theoretical studies, primarily using Density Functional Theory (DFT), are essential for designing new HEDMs. nih.gov These calculations are used to predict key properties such as:

Density (ρ): A higher crystal density is a primary factor for achieving high detonation performance.

Enthalpy of Formation (ΔHf): A high positive enthalpy of formation contributes to the energy released upon detonation.

Detonation Velocity (D) and Pressure (P): These are performance parameters calculated from density and enthalpy of formation using empirical equations like the Kamlet-Jacobs equations. nih.gov

Chemical Stability: Evaluated by calculating bond dissociation energies (BDEs) for the weakest bonds (often the C-NO2 or N-NO2 bond) and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which correlates with sensitivity. scispace.com

While specific theoretical data for 2-Pyrrolidinone, 1-nitro- as an HEDM is not widely published, the principles can be inferred from studies on similar N-nitro heterocycles like 5-nitro-1,2,4-triazole-3-one (NTO). uni-muenchen.de For these molecules, stability is a critical concern. The introduction of a nitro group onto a heterocyclic ring can increase energy content but also potentially increase sensitivity to shock or heat. scispace.com The stability of the N-NO2 bond is influenced by the electronic nature of the heterocyclic ring it is attached to. The lactam functionality in 2-pyrrolidinone, with its inherent resonance and polarity, would exert a significant electronic influence on the attached nitro group.

Table 2: Key Theoretical Parameters in HEDM Design This table outlines the general parameters used in the theoretical evaluation of energetic compounds, applicable to the study of molecules like 2-Pyrrolidinone, 1-nitro-.

| Parameter | Significance | Method of Prediction | Reference |

|---|---|---|---|

| Crystal Density (ρ) | Higher density generally leads to better detonation performance. | Molecular Mechanics, Periodic DFT | nih.gov |

| Enthalpy of Formation (ΔHf) | A high positive value indicates greater energy content. | Homodesmotic Reactions, DFT | nih.gov |

| Detonation Velocity (D) | A measure of the speed of the detonation wave. | Kamlet-Jacobs Equations | nih.gov |

| Detonation Pressure (P) | A measure of the pressure at the detonation front. | Kamlet-Jacobs Equations | nih.gov |

| Bond Dissociation Energy (BDE) | Indicates thermal stability; a higher BDE for the trigger bond is desirable. | DFT Calculations | scispace.com |

| HOMO-LUMO Gap | A larger energy gap is often correlated with lower impact sensitivity. | DFT Calculations | scispace.com |

The design of stable HEDMs often involves creating a robust network of intermolecular interactions, such as hydrogen bonds, within the crystal lattice. energetic-materials.org.cn For 2-Pyrrolidinone, 1-nitro-, the carbonyl oxygen could act as a hydrogen bond acceptor, potentially contributing to a more stable crystal packing and reduced sensitivity. Theoretical studies would be crucial to explore these interactions and to predict whether the compound could serve as a viable energetic material or as a component in co-crystals with other HEDMs. energetic-materials.org.cnresearchgate.net

Future Research Directions and Emerging Opportunities for 2 Pyrrolidinone, 1 Nitro

Development of Stereoselective and Enantioselective Synthetic Routes

A primary challenge and opportunity in the chemistry of 2-pyrrolidinone (B116388) derivatives is the precise control of stereochemistry. The development of stereoselective and enantioselective synthetic routes to substituted 1-nitro-2-pyrrolidinones is critical for accessing specific, chirally pure compounds for pharmacological and materials science evaluation.

Current research into the synthesis of substituted pyrrolidinones provides a strong foundation. One-pot cascade reactions, such as the nitro-Mannich/lactamization sequence, have proven highly effective in generating multiple contiguous stereocenters with high diastereoselectivity. ucl.ac.uknih.gov For instance, the copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and subsequent lactamization, yields densely functionalized 4-nitropyrrolidin-2-ones as single diastereoisomers. acs.orgnih.gov

However, achieving high enantioselectivity remains a significant goal. Studies have shown moderate success; for example, the use of Feringa's phosphoramidite (B1245037) ligand in an asymmetric variant of the nitro-Mannich cascade resulted in a modest 52% enantiomeric excess (e.e.). ucl.ac.uk This highlights a clear direction for future research: the design and screening of new chiral catalysts and ligands specifically tailored for N-nitro lactam systems. Organocatalysis, which has been successfully applied to the enantioselective construction of pyrrolidinones bearing other substituents, represents a particularly promising strategy. acs.orgacs.org Future work will likely focus on developing bifunctional organocatalysts that can activate both the nucleophile and the electrophile to achieve high stereocontrol in the formation of the pyrrolidinone ring destined for N-nitration.

Table 1: Examples of Stereoselective Reactions for Pyrrolidinone Synthesis

| Reaction Type | Key Features | Achieved Selectivity | Reference |

| Nitro-Mannich/Lactamization Cascade | One-pot, three-component reaction | High diastereoselectivity | nih.gov |

| Conjugate Addition/Nitro-Mannich/Lactamization | Copper-catalyzed, forms 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones | Single diastereoisomers in 33-84% yield | acs.orgnih.gov |

| Asymmetric Nitro-Mannich Variant | Utilized Feringa's phosphoramidite ligand | Moderate (52% e.e.) | ucl.ac.uk |

| Organocatalytic Conjugate Addition/Reduction/Lactamization | Forms pyrrolidinones with trifluoromethylated quaternary stereocenters | Up to 96% e.e. and >20:1 dr | acs.org |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The N-nitro group in 2-Pyrrolidinone, 1-nitro- is not merely a stable substituent but a reactive functional handle that can be exploited for novel chemical transformations. The N-NO2 bond is distinct from the more commonly studied C-NO2 bond, and its reactivity is an area ripe for exploration.

Future research will likely investigate the N-nitro group as a leaving group or as a precursor to other nitrogen functionalities. The transformation of the nitro group can lead to diverse products. For example, research on related compounds has shown that nitroarenes can serve as "pseudo-halides" in palladium-catalyzed cross-coupling reactions, a strategy that could potentially be adapted to N-nitro lactams for C-N bond formation. acs.org Furthermore, the conversion of the nitro group to a nitroso group can unlock completely different reactivity patterns. acs.org